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Compound of Interest

Compound Name:
NHS ester-PEG3-S-methyl

ethanethioate

Cat. No.: B12428996 Get Quote

An in-depth exploration of the S-methyl ethanethioate functional group, covering its

fundamental properties, synthesis, and diverse applications in chemical biology and drug

discovery. This guide is intended for researchers, scientists, and drug development

professionals, providing detailed experimental protocols, quantitative data, and visualizations of

key concepts.

Core Properties of the S-Methyl Ethanethioate
Group
The S-methyl ethanethioate group, with the chemical formula CH₃C(O)SCH₃, is a thioester

characterized by the linkage of an acetyl group to a methylthio group.[1] This functional group

is found in various natural products and plays a significant role in both biological and synthetic

chemistry.[2]

Physicochemical Properties
S-methyl ethanethioate is a colorless liquid with a characteristic malodorous quality in its pure

form.[2] However, when highly diluted, it contributes to the flavor and aroma profile of various

foods, including cheeses.[2] Key physicochemical properties are summarized in the table

below.
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Property Value Reference

Molecular Formula C₃H₆OS [1]

Molar Mass 90.14 g/mol [1]

Density 1.013 g/cm³ [2]

Boiling Point 96-97 °C [2]

Melting Point - -

Flash Point 12 °C -

Water Solubility 26.8 g/L (predicted) [3]

logP 0.27 (predicted) [3]

Spectroscopic Data
The structural identification of molecules containing the S-methyl ethanethioate group relies on

standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum typically shows two singlets: one for the acetyl methyl

protons and another for the S-methyl protons.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl

carbon, the acetyl methyl carbon, and the S-methyl carbon.[4]

IR Spectroscopy: A strong absorption band corresponding to the thioester C=O stretch is a

key diagnostic feature.

Mass Spectrometry: The mass spectrum provides information on the molecular weight and

fragmentation pattern.[5]
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¹³C NMR Chemical Shifts (CDCl₃) δ (ppm)

C=O ~195

CH₃ (acetyl) ~30

SCH₃ ~11

Note: Chemical shifts can vary depending on the solvent and the overall molecular structure.

The Role of the S-Methyl Ethanethioate Group in
Synthesis and Reactivity
The S-methyl ethanethioate group serves as a versatile functional handle in organic synthesis,

primarily due to the reactivity of the thioester linkage.

Acetyl Group Transfer
The thioester bond in S-methyl ethanethioate is energy-rich, making it an effective acetyl donor.

The Gibbs free energy of hydrolysis for a typical thioester is more negative than that of an

oxygen ester, driving acyl transfer reactions. This property is fundamental to its role in

biological systems, such as in the action of acetyl-CoA, and is harnessed in synthetic chemistry

for acetylation reactions.

The Methanethiolate Leaving Group
The methanethiolate anion (CH₃S⁻) is a relatively good leaving group in nucleophilic acyl

substitution reactions. Its stability is greater than that of an alkoxide ion, which explains the

higher reactivity of thioesters compared to esters. The leaving group ability is influenced by the

pKa of its conjugate acid, methanethiol (CH₃SH), which is approximately 10.4. This makes

methanethiolate a weaker base and thus a better leaving group than hydroxide.

Applications in Drug Development and Chemical
Biology
The unique properties of the S-methyl ethanethioate group have led to its application in several

areas of drug discovery and chemical biology.
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Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and

proteins from smaller, unprotected peptide fragments.[6] The reaction involves the

chemoselective ligation of a peptide with a C-terminal thioester and another peptide with an N-

terminal cysteine.[7] Peptides containing a C-terminal S-acetylthio group can be utilized in

NCL, where the S-methyl ethanethioate moiety acts as the reactive handle for the initial

transthioesterification step with a thiol catalyst, typically 4-mercaptophenylacetic acid (MPAA).

[6] This is followed by an intramolecular S-to-N acyl shift to form a native peptide bond at the

ligation site.[6]

Peptide-C(O)SMe

TransthioesterificationH₂N-Cys-Peptide

MPAA (ArSH)

Peptide-C(O)S-Cys-Peptide S-to-N Acyl Shift Peptide-C(O)NH-Cys-Peptide

Click to download full resolution via product page

Figure 1: Simplified workflow of Native Chemical Ligation.

Bifunctional Chemical Probes
The S-methyl ethanethioate group can be incorporated into bifunctional chemical probes for

various applications in chemical biology, such as activity-based protein profiling and target

identification.[8] These probes typically contain a reactive group (e.g., the S-methyl

ethanethioate for targeting cysteine residues or as a latent acylating agent), a reporter tag

(e.g., a fluorophore or biotin), and a linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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